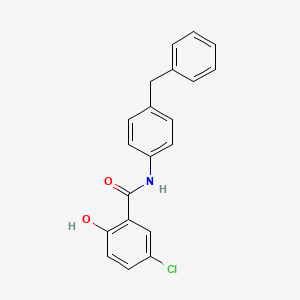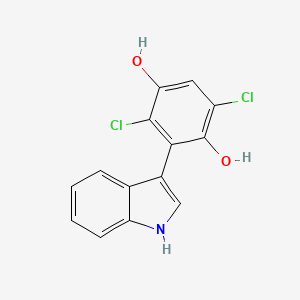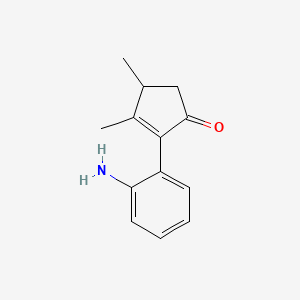![molecular formula C27H50OSi B12598116 tert-Butyl{[(11R)-henicosa-6,9-diyn-11-yl]oxy}dimethylsilane CAS No. 649561-44-4](/img/structure/B12598116.png)
tert-Butyl{[(11R)-henicosa-6,9-diyn-11-yl]oxy}dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl{[(11R)-henicosa-6,9-diyn-11-yl]oxy}dimethylsilane is a chemical compound characterized by its unique structure, which includes a tert-butyl group, a dimethylsilane moiety, and a long carbon chain with two triple bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl{[(11R)-henicosa-6,9-diyn-11-yl]oxy}dimethylsilane typically involves the reaction of a suitable alkyne precursor with a tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl{[(11R)-henicosa-6,9-diyn-11-yl]oxy}dimethylsilane can undergo various chemical reactions, including:
Oxidation: The triple bonds in the carbon chain can be oxidized to form diketones or other oxygenated products.
Reduction: The triple bonds can be reduced to double or single bonds using hydrogenation reactions.
Substitution: The tert-butyl and dimethylsilane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Reagents such as lithium aluminum hydride (LiAlH4) or Grignard reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
Tert-Butyl{[(11R)-henicosa-6,9-diyn-11-yl]oxy}dimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules with multiple functional groups.
Biology: The compound can be used in the synthesis of bioactive molecules, which can be studied for their biological effects.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which tert-Butyl{[(11R)-henicosa-6,9-diyn-11-yl]oxy}dimethylsilane exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the triple bonds and the silyl group, which can participate in various chemical transformations. The molecular targets and pathways involved would vary based on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
(6-Bromohexyloxy)-tert-butyldimethylsilane: This compound has a similar structure but with a bromohexyl group instead of the henicosa-6,9-diyn-11-yl group.
tert-Butyl 4-[(E)-2-(2,4-dichlorophenyl)ethenyl]phenylcarbamate: Another compound with a tert-butyl group, used in different chemical contexts.
Properties
CAS No. |
649561-44-4 |
|---|---|
Molecular Formula |
C27H50OSi |
Molecular Weight |
418.8 g/mol |
IUPAC Name |
tert-butyl-[(11R)-henicosa-6,9-diyn-11-yl]oxy-dimethylsilane |
InChI |
InChI=1S/C27H50OSi/c1-8-10-12-14-16-18-20-22-24-26(28-29(6,7)27(3,4)5)25-23-21-19-17-15-13-11-9-2/h26H,8-16,18,20-22,24H2,1-7H3/t26-/m1/s1 |
InChI Key |
VXOKOLJBNUBNFB-AREMUKBSSA-N |
Isomeric SMILES |
CCCCCCCCCC[C@H](C#CCC#CCCCCC)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CCCCCCCCCCC(C#CCC#CCCCCC)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Urea, N-methyl-N'-phenyl-N-[4-(1H-pyrrol-3-yloxy)phenyl]-](/img/structure/B12598042.png)
![2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12598050.png)


![Benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester](/img/structure/B12598062.png)
![1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)-1,4-diazepane](/img/structure/B12598084.png)

![6-(1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B12598100.png)
![[1-Bromo-2-(bromomethanesulfonyl)ethyl]benzene](/img/structure/B12598105.png)



![2-[(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-1H-benzimidazole](/img/structure/B12598136.png)
